Product packaging for Diethyl [1-(benzyloxy)ethenyl]phosphonate(Cat. No.:CAS No. 618892-46-9)

Diethyl [1-(benzyloxy)ethenyl]phosphonate

Cat. No.: B12576072
CAS No.: 618892-46-9
M. Wt: 270.26 g/mol
InChI Key: QMDOQQFEUYRPOF-UHFFFAOYSA-N
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Description

Diethyl [1-(benzyloxy)ethenyl]phosphonate is a high-purity organophosphonate compound intended for research and development applications. This chemical belongs to a class of benzylphosphonate esters, which are recognized for their significant value in medicinal chemistry and organic synthesis . Scientific literature indicates that structurally related diethyl benzylphosphonate derivatives demonstrate promising biological activity. Recent studies have shown that such compounds exhibit potent and selective antibacterial effects against model strains of Escherichia coli , with some derivatives displaying higher activity than commonly used antibiotics like ciprofloxacin and bleomycin . The phosphoryl group in the benzyl moiety is known to improve a compound's metabolic stability and membrane transport, making it a valuable structural feature in the design of new bioactive molecules . In synthetic chemistry, diethyl phosphonates are versatile intermediates. They are frequently employed in Horner-Wadsworth-Emmons (HWE) reactions , a fundamental method for the efficient synthesis of alkenes from carbonyl compounds . The presence of the vinyl ether functionality in this particular phosphonate may offer additional synthetic utility for further chemical modifications. This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic or therapeutic uses, or for personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19O4P B12576072 Diethyl [1-(benzyloxy)ethenyl]phosphonate CAS No. 618892-46-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

618892-46-9

Molecular Formula

C13H19O4P

Molecular Weight

270.26 g/mol

IUPAC Name

1-diethoxyphosphorylethenoxymethylbenzene

InChI

InChI=1S/C13H19O4P/c1-4-16-18(14,17-5-2)12(3)15-11-13-9-7-6-8-10-13/h6-10H,3-5,11H2,1-2H3

InChI Key

QMDOQQFEUYRPOF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=C)OCC1=CC=CC=C1)OCC

Origin of Product

United States

Ii. Synthetic Methodologies for Diethyl 1 Benzyloxy Ethenyl Phosphonate and Its Derivatives

Established Synthetic Routes to Enol Phosphonates

The formation of enol phosphonates is most effectively achieved through well-established organophosphorus reactions that have been adapted for this specific purpose. The Horner-Wadsworth-Emmons reaction stands out as a premier method for constructing the olefinic bond with high stereocontrol, while the Michaelis-Arbuzov reaction is fundamental for preparing the necessary phosphonate (B1237965) precursors.

First reported by Leopold Horner in 1958 and later refined by William Wadsworth and William Emmons, the Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction. wikipedia.orgthieme-connect.comnih.govnumberanalytics.com It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to form an alkene. wikipedia.orgorganic-chemistry.org A key advantage of the HWE reaction over the traditional Wittig reaction is that the byproduct is a water-soluble dialkyl phosphate (B84403) salt, which is easily removed from the reaction mixture by aqueous extraction, simplifying product purification. wikipedia.orgorganic-chemistry.orgyoutube.com The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction, allowing them to react efficiently with a broader range of aldehydes and ketones under milder conditions. wikipedia.orgnrochemistry.com

The HWE reaction is particularly well-suited for the synthesis of enol ethers, and by extension, enol phosphonates like Diethyl [1-(benzyloxy)ethenyl]phosphonate. This is achieved by using an α-alkoxy-substituted phosphonate reagent. For the target molecule, the key precursor would be diethyl (benzyloxymethyl)phosphonate. This phosphonate is first deprotonated with a suitable base (e.g., NaH, BuLi) to generate a nucleophilic carbanion. organic-chemistry.orgyoutube.com This carbanion then undergoes a nucleophilic addition to an aldehyde, which for the synthesis of the parent compound would be formaldehyde (B43269) or a synthetic equivalent. The resulting intermediate subsequently eliminates a phosphate salt to yield the desired this compound.

Table 1: General HWE Reaction for Enol Ether Synthesis

Reactant 1 (Phosphonate) Reactant 2 (Carbonyl) Base Product (Enol Ether)
Diethyl (benzyloxymethyl)phosphonate Formaldehyde NaH This compound
Diethyl (methoxymethyl)phosphonate Benzaldehyde n-BuLi (E/Z)-1-methoxy-2-phenylethene
Diethyl (tetrahydropyranyloxymethyl)phosphonate Cyclohexanone KHMDS 1-(Cyclohexen-1-yloxy)tetrahydropyran

A significant feature of the HWE reaction is its inherent stereoselectivity, which typically favors the formation of the (E)-alkene (trans). wikipedia.orgorganic-chemistry.orgnrochemistry.com This selectivity arises from the thermodynamic equilibration of the intermediate oxaphosphetanes, where the transition state leading to the E-isomer is sterically favored and lower in energy. nrochemistry.com The degree of E-selectivity can be influenced by several factors, including the structure of the reactants, the choice of base and cation, solvent, and reaction temperature. acs.orgnumberanalytics.com

However, conditions can be modified to favor the (Z)-alkene (cis). The Still-Gennari modification, for instance, utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) at low temperatures. nrochemistry.comnih.gov These conditions accelerate the elimination of the oxaphosphetane intermediate, preventing equilibration and kinetically favoring the formation of the Z-isomer. nrochemistry.com

Table 2: Conditions Influencing Stereoselectivity in the HWE Reaction

Condition Favored Isomer Rationale Example Reagents
Standard HWE E-alkene Thermodynamic control; intermediates equilibrate to the more stable trans-adduct. NaH in THF; LiCl/DBU (Masamune-Roush). thieme-connect.com
Still-Gennari Modification Z-alkene Kinetic control; rapid elimination from the cis-adduct. nrochemistry.com Bis(trifluoroethyl)phosphonate, KHMDS, 18-crown-6, -78°C. nrochemistry.com
Bulky Phosphonate/Aldehyde E-alkene Increased steric hindrance in the transition state for the Z-isomer. wikipedia.org α-branched phosphonates.

Discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is the most fundamental and widely used method for forming carbon-phosphorus bonds. wikipedia.orgnih.govresearchgate.net The classical reaction involves the nucleophilic attack of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), on an alkyl halide. nih.govjk-sci.com This process consists of two successive Sₙ2 reactions: the initial attack by the phosphite on the alkyl halide to form a phosphonium salt intermediate, followed by the dealkylation of this intermediate by the displaced halide ion to yield the final pentavalent phosphonate. wikipedia.orgjk-sci.com

The Michaelis-Arbuzov reaction is the primary method for synthesizing the α-alkoxyphosphonate precursors required for the HWE synthesis of enol ethers. To prepare diethyl (benzyloxymethyl)phosphonate, the key starting material for this compound, triethyl phosphite is reacted with benzyl (B1604629) chloromethyl ether (BOM-Cl). The lone pair of the phosphorus atom in triethyl phosphite attacks the electrophilic methylene (B1212753) carbon of BOM-Cl, displacing the chloride ion. The resulting chloride ion then attacks one of the ethyl groups on the phosphonium intermediate, yielding the desired diethyl (benzyloxymethyl)phosphonate and ethyl chloride as a byproduct. This reaction is a reliable way to create the P-C-O-Bn linkage.

Table 3: Synthesis of α-Alkoxyphosphonates via Michaelis-Arbuzov Reaction

Phosphite Halide Product Byproduct
Triethyl phosphite Benzyl chloromethyl ether Diethyl (benzyloxymethyl)phosphonate Ethyl chloride
Trimethyl phosphite Chloromethyl methyl ether Dimethyl (methoxymethyl)phosphonate Methyl chloride
Triisopropyl phosphite Benzyl bromomethyl ether Diisopropyl (benzyloxymethyl)phosphonate Isopropyl bromide

Despite its utility, the traditional Michaelis-Arbuzov reaction has several notable limitations.

Substrate Scope: The reaction is generally ineffective for aryl and vinyl halides, as these substrates are resistant to Sₙ2 nucleophilic substitution. wikipedia.orgjk-sci.com This prevents the direct synthesis of vinyl phosphonates from vinyl halides. To circumvent this, indirect methods such as the isomerization of an allylic phosphonate have been developed. nih.gov

Reaction Conditions: The reaction often requires high temperatures, typically between 120°C and 160°C, to proceed at a reasonable rate. wikipedia.org These harsh conditions can limit the functional group tolerance and may not be suitable for thermally sensitive substrates. nih.gov

Perkow Reaction Competition: When the substrate is an α-halo ketone, a competing reaction known as the Perkow reaction often occurs. chem-station.com In this pathway, the phosphite attacks the carbonyl oxygen instead of the α-carbon, leading to the formation of a vinyl phosphate (an enol phosphate) rather than the expected β-ketophosphonate. nih.gov The outcome is sensitive to the nature of the halogen and the substituents on the ketone. nih.gov

Table 4: Comparison of Michaelis-Arbuzov and Perkow Reaction Pathways

Substrate Reagent Reaction Pathway Product Type
Benzyl Chloride Triethyl phosphite Michaelis-Arbuzov Alkyl Phosphonate
α-Chloroacetophenone Triethyl phosphite Perkow (major) Enol Phosphate
α-Iodoacetophenone Triethyl phosphite Michaelis-Arbuzov (major) β-Ketophosphonate

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone in modern organic synthesis, enabling the formation of C-P bonds with high efficiency and selectivity. libretexts.org These reactions typically involve the coupling of an organohalide or triflate with a phosphorus-containing nucleophile, such as a dialkyl phosphite, in the presence of a palladium catalyst and a suitable ligand. libretexts.orgyoutube.com The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

The synthesis of arylphosphonates has been significantly advanced by palladium-catalyzed methods, most notably the Hirao coupling reaction, which couples aryl halides with dialkyl phosphites. sci-hub.senih.gov This methodology has been refined over the years to improve efficiency and substrate scope. For instance, the use of Pd(OAc)₂ complexed with 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a ligand allows for lower catalyst loadings (e.g., 1 mol%) and is effective for a wide variety of aryl and heteroaryl halides, including, for the first time, some activated aryl chlorides. nih.gov This improved protocol has proven suitable for multi-gram scale synthesis, making it economically attractive. nih.gov

Further enhancements include the use of acetate (B1210297) additives, which can significantly shorten reaction times for the cross-coupling of H-phosphonate diesters with various aryl electrophiles like iodides, bromides, and triflates. researchgate.net The reaction conditions can be optimized by carefully selecting the palladium source, supporting ligands, and the acetate source. researchgate.net These methods have been successfully used to synthesize a variety of arylphosphonates, including those with potential biological importance. researchgate.net Another approach involves the oxidative cross-coupling of aryl pinacol (B44631) boronates with H-phosphonates, catalyzed by Pd(OAc)₂ in the presence of an oxidant like Ag₂CO₃, which proceeds under mild, ligand- and base-free conditions in ethanol. rsc.org

Table 1: Comparison of Palladium-Catalyzed Arylphosphonate Synthesis Methods

MethodCatalyst SystemKey FeaturesSubstrate ScopeReference
Improved Hirao CouplingPd(OAc)₂ / dppfLow catalyst loading (1 mol%), suitable for large scale.Aryl/heteroaryl halides, including activated aryl chlorides. nih.gov
Acetate-Promoted CouplingPd(0) catalyst / Acetate additiveSignificantly reduced reaction times.Aryl iodides, bromides, and triflates. researchgate.net
Oxidative CouplingPd(OAc)₂ / Ag₂CO₃ (oxidant)Base- and ligand-free, mild conditions, environmentally friendly solvent (ethanol).Aryl pinacol boronates. rsc.org

The principles of palladium-catalyzed cross-coupling have been extended to the synthesis of benzylic phosphonates. An efficient method for the benzylation of H-phosphonate diesters utilizes a Pd(OAc)₂/Xantphos catalytic system. organic-chemistry.org This protocol is effective for coupling various benzyl halides (bromides and chlorides) with H-phosphonate diesters, proceeding under mild conditions with high efficiency. organic-chemistry.org The reaction demonstrates broad functional group tolerance and is believed to proceed with retention of configuration at the phosphorus center. organic-chemistry.org

A more advanced strategy involves the direct α-arylation of benzylic phosphonates through a deprotonative cross-coupling process (DCCP). acs.orgnih.govnih.gov This transformation introduces aromatic groups directly onto the benzylic carbon. For instance, a catalyst system comprising Pd(OAc)₂ and the ligand CataCXium A effectively couples benzyl diisopropyl phosphonate derivatives with a range of aryl bromides, affording diarylmethyl phosphonates in good to excellent yields (64–92%). acs.orgnih.gov This method is particularly valuable as it overcomes the limitations of classical approaches like the Michaelis-Arbuzov reaction, which depend on the often-limited availability of the corresponding diarylmethyl halide precursors. nih.gov

Table 2: Palladium-Catalyzed Synthesis of Benzylic Phosphonates

Reaction TypeCatalyst SystemSubstratesProduct TypeYieldsReference
Benzylation of H-phosphonatesPd(OAc)₂ / XantphosBenzyl halides + H-phosphonate diestersBenzylphosphonate diestersHigh to quantitative organic-chemistry.org
α-Arylation (DCCP)Pd(OAc)₂ / CataCXium ABenzyl diisopropyl phosphonates + Aryl bromidesDiarylmethyl phosphonates64-92% acs.orgnih.gov

Advanced and Emerging Synthetic Protocols

Beyond traditional cross-coupling, newer synthetic strategies have emerged, offering alternative and often more direct routes to phosphonate esters, including those with ether functionalities.

Lewis acids can effectively promote the synthesis of phosphonates by activating substrates towards nucleophilic attack by phosphites. nih.gov One such method enables the synthesis of diethyl alkoxymethylphosphonates from alkoxy-4-chlorophenoxymethanes. rsc.org In this process, a Lewis acid, such as titanium tetrachloride or boron trifluoride, facilitates a regiospecific reaction with triethyl phosphite to generate an alkoxymethyltriethoxyphosphonium ion intermediate. rsc.org Subsequent hydrolysis yields the desired diethyl alkoxymethylphosphonate. The reaction requires precise conditions, typically low temperatures (-78 °C), to prevent side reactions, but can provide yields of around 80% for a range of primary, secondary, tertiary, and allylic alcohols. rsc.org Lewis acidic zeolites, such as Sn-Beta, have also been shown to catalyze C-C bond formation, for example, in cross-aldol condensations, by activating carbonyl groups. osti.gov

A highly efficient method for preparing ether phosphonates involves the use of α-hydroxyphosphonates as precursors. sci-hub.sersc.orgnih.gov The hydroxyl group is first converted into a better leaving group, either a trichloroacetimidate (B1259523) or an acetate. sci-hub.sersc.org This is achieved by reacting the α-hydroxyphosphonate with trichloroacetonitrile (B146778) or acetic anhydride, respectively. sci-hub.se The resulting activated phosphonate is then treated with an alcohol (an O-nucleophile) in the presence of a catalytic amount of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). rsc.orgnih.gov This promotes a C–O bond-forming coupling reaction to yield the desired diethyl alkyloxy(substitutedphenyl)methyl phosphonates. nih.gov This protocol is notable for its short reaction times and good yields, generally ranging from 55% to 90%, with the trichloroacetimidate method often providing slightly better results than the acetate method. rsc.orgnih.gov

To circumvent multi-step procedures like the traditional sequence of converting an alcohol to a halide followed by an Arbuzov reaction, direct methods for converting alcohols to phosphonates have been developed. nih.govacs.orgnih.gov A one-flask procedure allows for the direct conversion of benzylic and allylic alcohols into their corresponding phosphonate esters by treatment with triethyl phosphite and zinc iodide (ZnI₂). nih.govacs.orgnih.govresearchgate.net The ZnI₂ is thought to facilitate the in-situ formation of a reactive benzylic iodide intermediate, which then undergoes the Arbuzov reaction. researchgate.net This method provides a convenient alternative to classical syntheses and has been successfully applied to a variety of substituted benzylic alcohols, providing the desired phosphonates in moderate to good yields. nih.gov For example, 3-bromobenzyl alcohol and 3,4-dimethylbenzyl alcohol are converted smoothly into their respective phosphonates. nih.gov

Table 3: Yields for Direct Conversion of Benzylic Alcohols to Phosphonates

Starting AlcoholReagentsProductYieldReference
3-Bromobenzyl alcohol(EtO)₃P, ZnI₂Diethyl (3-bromobenzyl)phosphonate79% nih.gov
3,4-Dimethylbenzyl alcohol(EtO)₃P, ZnI₂Diethyl (3,4-dimethylbenzyl)phosphonate78% nih.gov
4-Methoxybenzyl alcohol(EtO)₃P, ZnI₂Diethyl (4-methoxybenzyl)phosphonate76% nih.gov

Phospha-Brook Rearrangement Sequences

The nih.govnih.gov-phospha-Brook rearrangement is a significant synthetic tool in organophosphorus chemistry. mdpi.comresearchgate.net This reaction involves the migration of a dialkoxyphosphoryl group from a carbon atom to an oxygen atom within an α-hydroxyphosphonate-derived alkoxide. researchgate.net This migration results in the formation of a phosphate ester and a stabilized α-oxygenated carbanion. This carbanion can then react with various electrophiles, effectively functionalizing the molecule.

The general sequence is initiated by the deprotonation of an α-hydroxyphosphonate or by the addition of a phosphorus-based anion to a carbonyl compound. researchgate.net Under the influence of a Brønsted base catalyst, this sequence facilitates the introduction of functional groups at the site of a former keto or formyl group. nih.gov For instance, the reaction of aromatic aldehydes and ketones with phosphinates containing groups like alkynyl, bromoalkyl, or N-Boc amino has been shown to proceed efficiently using a phosphazene base (P2-tBu) as the catalyst. nih.gov This tandem 1,2-addition/ nih.govnih.gov-phospha-Brook rearrangement sequence yields densely functionalized phosphonates in good yields. nih.gov While direct synthesis of this compound via this method is not explicitly detailed, the rearrangement is a key strategy for creating functionalized phosphonates that can serve as precursors. nih.govresearchgate.net

Table 1: Key Aspects of Phospha-Brook Rearrangement

Feature Description Reference
Core Transformation Migration of a phosphoryl group from carbon to oxygen in an α-hydroxyphosphonate alkoxide. researchgate.net
Key Intermediate Formation of a stabilized α-oxygenated carbanion. researchgate.net
Catalysis Often catalyzed by Brønsted bases (e.g., phosphazene bases, DBU). mdpi.comnih.gov

| Application | Enables carbonyl umpolung and provides access to functionalized phosphonates. | mdpi.com |

Three-Component Coupling Reactions Involving Arynes, Phosphites, and Alkynes

A powerful strategy for the construction of carbon-phosphorus bonds is the three-component coupling reaction. A notable example involves the reaction between arynes, phosphites, and terminal alkynes to produce aryl(alkynyl)phosphinates. acs.org This metal-free reaction proceeds under mild conditions and demonstrates tolerance for a wide array of functional groups. acs.org

The process is initiated by the generation of a reactive aryne intermediate, which then undergoes a coupling cascade with a phosphite and an alkyne. This method allows for the efficient formation of diverse aryl(alkynyl)phosphinates from both aryl and aliphatic-substituted acetylenes. acs.org A related three-component reaction involving arynes, phosphites, and aldehydes has also been developed to synthesize 3-mono-substituted benzoxaphosphole 1-oxides. nih.gov These methodologies highlight the versatility of aryne chemistry in rapidly building complex organophosphorus compounds. While the direct product is not an ethenylphosphonate, the principles of this multi-component coupling could be conceptually adapted for related structures.

Synthesis of Precursors and Key Intermediates

The successful synthesis of the target compound relies heavily on the efficient preparation of key building blocks, including α-hydroxyphosphonates and various substituted phosphonate derivatives.

Preparation of α-Hydroxyphosphonates

α-Hydroxyphosphonates are pivotal intermediates in organophosphorus synthesis and are known for their biological activities. nih.govresearchgate.net Their preparation is a well-established area of research. nih.gov The most common synthetic routes are the Pudovik reaction and the Abramov reaction. nih.govtandfonline.com

Pudovik Reaction : This involves the addition of a dialkyl phosphite to a carbonyl compound (aldehyde or ketone), typically catalyzed by a base like an alkali alcoholate. nih.gov

Abramov Reaction : This method utilizes a trialkyl phosphite for the condensation with an aldehyde or ketone. nih.gov

Numerous catalytic systems have been developed to improve these reactions, focusing on milder conditions, higher yields, and green chemistry principles. nih.govresearchgate.net For example, catalysts like KHSO4 under solvent-free conditions or chlorotrimethylsilane (B32843) (TMSCl) have been used effectively. researchgate.nettandfonline.com

Table 2: Selected Catalysts for α-Hydroxyphosphonate Synthesis

Catalyst/Promoter Reaction Conditions Reference
Alkali Alcoholates Base catalysis nih.gov
Chitosan 60°C researchgate.net
Nano-TiO2 Solvent-free, microwave researchgate.net
KHSO4 Solvent-free, ambient temp. researchgate.net

These α-hydroxyphosphonates are versatile precursors that can be O-alkylated or O-acylated to yield α-alkoxy or α-acyloxyphosphonates, respectively. nih.gov

Synthesis of Related Benzyloxy-Substituted Phosphonate Derivatives

The synthesis of benzyl phosphonates, which share the core benzyloxy structural motif, is commonly achieved through several established methods. The Michaelis-Arbuzov reaction is a classic and widely used method for forming carbon-phosphorus bonds. youtube.com It involves the reaction of a trialkyl phosphite with an alkyl halide, such as a benzyl halide. youtube.com

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools. For instance, the coupling of benzyl halides with H-phosphonate diesters can be catalyzed by Pd(0) complexes. organic-chemistry.org Another approach involves the palladium-catalyzed α,β-homodiarylation of vinyl esters to produce substituted benzylphosphonates. nih.gov Furthermore, sustainable protocols have been developed using systems like KI/K2CO3 in PEG-400 as a benign solvent, allowing the reaction between benzyl halides and dialkyl phosphites to proceed smoothly at room temperature. frontiersin.orgnih.gov

Table 3: Methods for Benzyl Phosphonate Synthesis

Method Reactants Catalyst/Solvent Reference
Michaelis-Arbuzov Triethyl phosphite + Benzyl halide Heat youtube.com
Pd-Catalyzed Coupling Benzyl halide + H-phosphonate diester Pd(OAc)2 / Xantphos organic-chemistry.org
Sustainable Protocol Benzyl halide + Dialkyl phosphite KI/K2CO3 / PEG-400 frontiersin.orgnih.gov

Formation of Phosphonochloridates

Phosphonochloridates are highly reactive intermediates essential for the synthesis of mixed phosphonate esters and phosphonamidates. acs.orgnih.gov They are typically prepared from dialkyl phosphonates. The conversion involves treating a starting phosphonate, such as a diethyl phosphonate, with a chlorinating agent. acs.org

A common method uses phosphorus pentachloride (PCl5) in a solvent like benzene (B151609), heated at reflux, to convert a diethyl phosphonate into the corresponding monoethyl phosphonochloridate. acs.org This procedure has been shown to be compatible with various functional groups, such as a protected amine functionality (phthalimide). acs.org An alternative to PCl5 is the use of oxalyl chloride. nih.gov However, phenolic phosphonate esters are generally not amenable to these chlorination conditions. nih.gov The resulting phosphonochloridates are valuable electrophiles that readily react with nucleophiles like primary alcohols or amines to form the desired phosphonate or phosphonamidate products. acs.orgresearchgate.net

Iii. Reactivity and Mechanistic Investigations of Diethyl 1 Benzyloxy Ethenyl Phosphonate

Pathways of Electrophilic and Nucleophilic Reactions

The reactivity of Diethyl [1-(benzyloxy)ethenyl]phosphonate is characterized by the interplay between the nucleophilic α-carbon, activated by the benzyloxy group, and the electrophilic β-carbon, influenced by the phosphonate (B1237965) group. This "push-pull" system allows for both electrophilic and nucleophilic attacks under different conditions.

As a class of compounds, enol ethers are known to be reactive toward electrophiles, particularly under acidic conditions. nih.gov The oxygen atom of the enol ether can donate electron density to the double bond, making the α-carbon electron-rich and nucleophilic. rsc.org In the presence of a Brønsted or Lewis acid, the reaction can proceed via two primary mechanistic pathways.

First, protonation can occur at the α-carbon, which is generally less favored, or at the ether oxygen, creating a stabilized oxonium ion intermediate. researchgate.net A more common pathway involves the protonation of the β-carbon, leading to the formation of a resonance-stabilized carbocation adjacent to the oxygen. This intermediate is highly susceptible to attack by nucleophiles.

A significant reaction of enol ethers under acidic conditions is hydrolysis. nih.govresearchgate.net Protonation of the double bond followed by the addition of water leads to a hemiacetal intermediate. This intermediate is typically unstable and readily eliminates benzyl (B1604629) alcohol to yield an α-ketophosphonate. reddit.com This hydrolysis transforms the enol ether into a carbonyl group, fundamentally altering the reactivity profile of the molecule. The general mechanism involves protonation of the ether, making it a good leaving group, which can be followed by an SN1, SN2, or E1 reaction. snnu.edu.cn The specific pathway is often determined by the substituents and the strength of the acid used. snnu.edu.cn

The phosphonate group is a strong electron-withdrawing group, which polarizes the carbon-carbon double bond in vinylphosphonates. This renders the β-carbon electrophilic and susceptible to conjugate or Michael addition by a wide range of nucleophiles. rsc.org The reaction is one of the most effective methods for forming carbon-phosphorus and heteroatom-phosphorus bonds.

The conjugate addition of nucleophiles to electron-deficient alkenes, known as the hetero-Michael reaction, is a cornerstone of organic synthesis. rsc.org For vinylphosphonates, this process is atom-efficient and provides direct access to functionally diverse β-substituted phosphonates. The success and rate of these additions depend on the nature of the nucleophile, the solvent, and the catalyst employed. rsc.org While strong bases can be used to deprotonate pro-nucleophiles, catalytic methods are often preferred for their milder conditions. researchgate.netrsc.org

The table below summarizes typical nucleophiles used in Michael additions to activated vinyl derivatives, which are analogous to the expected reactivity of this compound.

Nucleophile SourceType of NucleophileCatalyst ExampleProduct Type
Malononitrile (B47326)CarbonBifunctional Halogen Bond Catalyst rsc.orgβ-cyanoethylphosphonate
Diethyl PhosphonatePhosphorusLanthanide Complexes rsc.org1,2-bis(phosphonate)ethane
AlcoholsOxygenBase (e.g., NaH) researchgate.netβ-alkoxyethylphosphonate
AminesNitrogenBase (e.g., DBU) rsc.orgβ-aminoethylphosphonate

Direct alkylation or acylation at the α-carbon of this compound is not a feasible pathway, as this sp²-hybridized carbon lacks a proton to be abstracted for enolate formation. However, this functionality can be achieved through a two-step reaction sequence involving the hydrolysis of the enol ether moiety.

Step 1: Hydrolysis to an α-Ketophosphonate As detailed in section 3.1.1, acid-catalyzed hydrolysis of the enol ether readily converts this compound into the corresponding α-ketophosphonate, specifically Diethyl benzoylmethylphosphonate. This reaction is typically performed with aqueous acids like HCl or HBr. nih.govbeilstein-journals.org

Step 2: α-Alkylation/Acylation of the Ketophosphonate The resulting α-ketophosphonate possesses acidic protons on the α-carbon (the methylene (B1212753) group adjacent to both the carbonyl and phosphonate groups), with a pKₐ similar to that of other 1,3-dicarbonyl compounds. rsc.org Treatment with a suitable base, such as sodium ethoxide (NaOEt) or the stronger lithium diisopropylamide (LDA), generates a resonance-stabilized enolate. rsc.org This nucleophilic enolate can then react with various electrophiles, such as alkyl halides or acyl chlorides, in a standard SN2-type reaction to introduce a substituent at the α-position. rsc.org The use of tertiary alkyl halides is generally avoided as they lead to elimination products. rsc.org

The following table illustrates the potential outcomes of this two-step functionalization sequence.

Reagent 1 (Hydrolysis)Reagent 2 (Base)Reagent 3 (Electrophile)Final Product Class
H₃O⁺NaOEtCH₃Iα-Methyl-α-ketophosphonate
H₃O⁺NaOEtCH₃CH₂Brα-Ethyl-α-ketophosphonate
H₃O⁺LDACH₃COClα-Acetyl-α-ketophosphonate
H₃O⁺LDAPhCH₂Brα-Benzyl-α-ketophosphonate

Stereochemical Aspects of Reactions Involving the Compound

Reactions involving the double bond of this compound can create new stereocenters. Controlling the stereochemical outcome of these transformations is crucial for the synthesis of chirally pure, biologically active molecules.

Diastereoselectivity arises when a reaction can produce multiple diastereomers and one is formed preferentially. In the context of this compound, if a nucleophile or the substrate itself already contains one or more stereocenters, the approach to the prochiral double bond can be sterically or electronically biased, leading to the preferential formation of one diastereomer.

For instance, in a Michael addition reaction, if a chiral nucleophile is added, the transition states leading to the different diastereomeric products will have different energies, resulting in a diastereomeric excess (d.e.). Similarly, the use of chiral auxiliaries attached to the phosphonate group or the benzyloxy moiety could effectively control the facial selectivity of the attack on the double bond.

Enantioselective methodologies involve the use of a chiral catalyst or reagent to convert a prochiral substrate into a chiral product with a preference for one enantiomer. Given that the double bond in this compound is prochiral, it is an excellent candidate for asymmetric catalysis.

Catalytic Asymmetric Michael Additions: A prominent strategy is the enantioselective Michael addition of nucleophiles. rsc.org Organocatalysis, using chiral amines, thioureas, or phosphoric acids, has proven effective in activating both the vinylphosphonate (B8674324) (via hydrogen bonding) and the nucleophile to facilitate a highly stereocontrolled addition. nih.gov For example, bifunctional catalysts bearing both a Brønsted acid and a Lewis base site can precisely orient the reactants in the transition state. An asymmetric Michael addition of malononitrile to vinyl phosphonates has been achieved with high yields and good enantioselectivities using a hydrogen bond-enhanced bifunctional halogen bond catalysis. rsc.org

Catalytic Asymmetric Hydrogenation: Another important transformation is the asymmetric hydrogenation of the vinyl group to generate a chiral phosphonate. Transition metal complexes with chiral ligands, such as those based on Rhodium or Iridium, are highly effective for this purpose. nsf.gov For example, Rh-catalyzed hydrogenation of prochiral vinyl boronates has been shown to produce chiral secondary organoboronates with high enantioselectivity, a strategy that is conceptually applicable to vinylphosphonates. nsf.gov

The table below presents examples of enantioselective reactions on analogous vinylphosphonate and related substrates, demonstrating the potential for achieving high stereocontrol.

Reaction TypeSubstrate TypeCatalyst SystemYieldee (%)
Michael Addition rsc.orgVinyl PhosphonateChiral Halogen Bond Donorup to 99%up to 82%
Michael Addition rsc.orgAcyclic EnoneDinuclear Zn-ProPhenol Complexup to 99%93-99%
Cross Aldol Reaction nih.govα-Keto PhosphonateL-ProlineGoodup to 99%
Vinylation2-Azaallyl AnionNi/Chiraphos>63%>85%
Hydrogenation nsf.govVinyl BoronateRh/WalphosHighHigh

Rearrangement Reactions and their Mechanistic Implications

Rearrangement reactions involving this compound and related structures are pivotal in synthetic organophosphorus chemistry, enabling the formation of new carbon-phosphorus and oxygen-phosphorus bonds through intramolecular migration events.

The rsc.orgmdpi.com-phospha-Brook rearrangement is a significant transformation in organophosphorus chemistry, analogous to the silicon-based Brook rearrangement. mdpi.comorganic-chemistry.org It involves the intramolecular 1,2-anionic migration of a phosphonyl group from a carbon atom to an oxygen atom in an α-hydroxyphosphonate. mdpi.com This reaction serves as a powerful method for carbonyl umpolung, converting aldehydes and ketones into reactive carbanionic species. nih.govelsevierpure.com

The process is typically initiated by the deprotonation of an α-hydroxyphosphonate, which can be generated in situ via the Pudovik reaction (the addition of a dialkyl phosphite (B83602) to a carbonyl compound). beilstein-journals.orgnih.gov The resulting alkoxide undergoes rearrangement to form a more stable phosphate (B84403) enolate or a related carbanion, driven by the formation of a strong P-O bond. mdpi.comorganic-chemistry.org This intermediate can then be trapped by various electrophiles.

Mechanistically, the rearrangement can be catalyzed by both Brønsted bases and Lewis acids. beilstein-journals.orgnih.gov Bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), n-butyllithium (n-BuLi), and phosphazene bases facilitate the initial deprotonation and subsequent migration. mdpi.comnih.gov DFT and 31P-NMR studies on n-BuLi mediated rearrangements suggest the formation of lithiated intermediates that stabilize cyclic transition states, enhancing reaction efficiency. rsc.org Lewis acids, on the other hand, can coordinate to the carbonyl or phosphonyl oxygen to facilitate the Pudovik and rearrangement steps. beilstein-journals.orgbeilstein-journals.org The stereochemical outcome of the rearrangement can be complex, with some studies showing retention of configuration at the phosphorus center while others indicate racemization at the carbon center, suggesting different mechanistic pathways depending on the substrate and conditions. mdpi.comrsc.org

The general sequence for a base-catalyzed rsc.orgmdpi.com-phospha-Brook rearrangement is outlined below:

Step 1: Pudovik Addition: A phosphite adds to a carbonyl compound to form an α-hydroxyphosphonate intermediate.

Step 2: Deprotonation: A base removes the hydroxyl proton, forming an alkoxide.

Step 3: Migration: The phosphonyl group migates from the carbon to the oxygen atom, generating a carbanion.

Step 4: Trapping: The carbanion is protonated or reacts with another electrophile to yield the final product.

Beyond the well-documented rsc.orgmdpi.com-phospha-Brook rearrangement, research has explored other rearrangement possibilities. For instance, the combination of the rsc.orgmdpi.com-phospha-Brook rearrangement with other processes like the mdpi.comnih.gov-Wittig rearrangement has been developed. elsevierpure.com These tandem processes, often catalyzed by Brønsted bases, allow for the construction of complex molecular architectures from simpler starting materials. elsevierpure.com The initial generation of a carbanion via the phospha-Brook rearrangement enables subsequent intramolecular reactions, expanding the synthetic utility of the initial phosphonate. elsevierpure.com

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium and copper, are instrumental in catalyzing a variety of transformations involving phosphonates, including cross-coupling reactions that form new carbon-phosphorus or carbon-carbon bonds.

Palladium(0) complexes are highly effective catalysts for the cross-coupling of H-phosphonate diesters with various organic halides. rsc.orgorganic-chemistry.org This methodology provides an efficient route to compounds like benzylphosphonates from benzyl halides and diethyl H-phosphonate. rsc.orgorganic-chemistry.org The use of specific ligands, such as Xantphos, is often crucial for achieving high yields and preventing side reactions. organic-chemistry.org These reactions typically proceed under mild conditions and are tolerant of a wide range of functional groups. organic-chemistry.orgnih.gov The general catalytic cycle involves oxidative addition of the palladium(0) complex to the organic halide, followed by transmetalation with the phosphite and subsequent reductive elimination to yield the product and regenerate the catalyst. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Phosphonation

Substrate 1Substrate 2Catalyst SystemProductYieldReference
Benzyl bromideDiethyl H-phosphonatePd(OAc)₂ / XantphosDiethyl benzylphosphonate89% rsc.org
4-Methylbenzyl chlorideDiethyl H-phosphonatePd₂(dba)₃ / XantphosDiethyl (4-methylbenzyl)phosphonate88% rsc.org

Copper-catalyzed reactions have emerged as a valuable alternative for C-P bond formation. amazonaws.com These methods can directly couple H-phosphonate diesters with substrates like arylboronic acids. amazonaws.com For example, the reaction between phenylboronic acid and diethyl H-phosphonate can be catalyzed by copper(I) oxide (Cu₂O) in the presence of a 1,10-phenanthroline (B135089) ligand to produce diethyl phenylphosphonate. amazonaws.com Copper catalysis is also employed in the synthesis of triazole-containing phosphonates via "click chemistry," specifically the 1,3-dipolar cycloaddition between azides and alkynes. mdpi.com This reaction, often using a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) system, proceeds with high regioselectivity and yield. mdpi.com

Table 2: Examples of Copper-Catalyzed Phosphonate Synthesis

SubstratesCatalyst SystemReaction TypeProductYieldReference
Phenylboronic acid, Diethyl H-phosphonateCu₂O / 1,10-phenanthrolineCross-couplingDiethyl phenylphosphonateNot specified amazonaws.com
α-azido diethyl amino methylphosphonate, 9-(prop-2-yn-1-yl)-9H-carbazoleCuSO₄·5H₂O / Sodium ascorbate1,3-Dipolar CycloadditionDiethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate90% mdpi.com

While palladium and copper are the most commonly used metals, other transition metals can also mediate the transformation of phosphonates. For instance, catalytic systems involving manganese and cobalt have been explored for the direct phosphonation of arenes with diethyl phosphite. researchgate.net These reactions represent a move towards more sustainable C-H activation methods, avoiding the need for pre-functionalized aromatic compounds. researchgate.net The development of new catalytic systems continues to be an active area of research, aiming to expand the scope and efficiency of phosphonate synthesis. researchgate.net

Despite a comprehensive search of available scientific literature, no specific studies detailing the organocatalytic applications of this compound could be identified. Research in the field of organocatalysis involving phosphonate-containing compounds is an active area of investigation; however, the specific use of this compound as a substrate or reactant in such transformations does not appear to be documented in the reviewed literature.

Consequently, detailed research findings, including reaction conditions, catalyst performance, product yields, and stereoselectivities for the organocatalytic applications of this particular compound, are not available. Therefore, the generation of data tables and a descriptive analysis for this specific subsection is not possible at this time.

Further research in the field may, in the future, explore the potential of this compound in organocatalytic reactions, which would then provide the necessary data for a thorough discussion.

Iv. Applications of Diethyl 1 Benzyloxy Ethenyl Phosphonate in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The strategic importance of Diethyl [1-(benzyloxy)ethenyl]phosphonate lies in its ability to act as a surrogate for a keto-anion, enabling the construction of intricate carbon skeletons that are central to numerous biologically active molecules and natural products.

The synthesis of natural products and their analogues often relies on the stereocontrolled formation of carbon-carbon bonds. conicet.gov.ar Phosphonate-based reagents are pivotal in this context, particularly through the Horner-Wadsworth-Emmons (HWE) reaction, which is a widespread tool for creating olefins with high stereoselectivity. conicet.gov.arorganic-chemistry.org this compound serves as a key reagent in this reaction to introduce a benzyloxymethylene unit. This unit is effectively a masked carbonyl, which after olefination and subsequent hydrolysis of the resulting enol ether, yields a homologated ketone—a common structural motif in complex natural products. youtube.com

Phosphonate-containing molecules themselves are a significant class of natural products with diverse biological activities, including antibiotic and herbicidal properties. nih.govnih.gov Furthermore, modified oligonucleotides, which are analogues of natural nucleic acids, have been synthesized using vinylphosphonate (B8674324) building blocks to enhance their therapeutic properties. nottingham.ac.uksci-hub.seresearchgate.net The vinylphosphonate moiety can act as a bioisostere of the natural phosphate (B84403) group in small interfering RNAs (siRNAs), highlighting the importance of such precursors in medicinal chemistry. sci-hub.seresearchgate.net

The activated double bond in vinylphosphonates makes them excellent substrates for cycloaddition reactions, a powerful strategy for constructing heterocyclic rings. acs.org this compound, as a substituted vinylphosphonate, can participate as a dienophile or dipolarophile in these transformations. For instance, related alkynylphosphonates readily undergo [3+2] cycloaddition reactions with heterocyclic N-imines to yield fused heterocyclic systems like pyrazolo[1,5-a]pyridine-3-phosphonates. nih.gov Similarly, perfluoroalkylated heterocyclic phosphonates have been synthesized via 1,3-dipolar cycloadditions between alkynylphosphonates and various dipoles. rsc.org

The versatility of this approach is further demonstrated by the photoinduced [4+2] cycloaddition of vinyldiazo compounds with dienes such as furan (B31954) and cyclopentadiene, which produces bicyclic structures with high diastereoselectivity. nih.gov N-heterocyclic phosphenium cations also react with dienes to form spirocyclic phospholeniums. rsc.org These examples underscore the potential of the vinylphosphonate scaffold within this compound to serve as a key component in the synthesis of a wide array of complex heterocyclic molecules.

One of the most significant applications of this compound is its role as a one-carbon homologating agent for aldehydes and ketones. This transformation is typically achieved via the Horner-Wadsworth-Emmons (HWE) reaction. youtube.comwikipedia.orgalfa-chemistry.com The process begins with the deprotonation of the phosphonate (B1237965) at the α-carbon to generate a stabilized carbanion. organic-chemistry.org This nucleophilic carbanion then adds to the carbonyl group of an aldehyde or ketone. youtube.com The resulting intermediate undergoes elimination to form a benzyloxy-substituted enol ether, with the byproduct being a water-soluble dialkyl phosphate that is easily removed. organic-chemistry.orgalfa-chemistry.com

The final step involves the hydrolysis of the enol ether, typically under acidic conditions, to unmask the carbonyl group. This two-step sequence effectively inserts a single carbon atom next to the original carbonyl carbon, thus achieving a one-carbon homologation. This method is highly valuable for extending carbon chains and synthesizing more complex ketones from simpler precursors. The table below illustrates the application of this methodology.

Starting Carbonyl CompoundReagentIntermediate ProductFinal Homologated Product
CyclohexanoneThis compound1-(Benzyloxy)-1-(cyclohexylidene)ethane2-Methylcyclohexan-1-one
BenzaldehydeThis compound1-(Benzyloxy)-2-phenylethenePhenylacetaldehyde
AcetoneThis compound2-(Benzyloxy)prop-1-enePropan-2-one (self-condensation)

This table represents a conceptual application of the homologation reaction.

Precursors for Functional Materials and Advanced Chemical Structures

Beyond its role in intricate organic synthesis, the vinylphosphonate structure of this compound makes it a valuable monomer for the creation of functional polymers and materials with specialized properties.

Vinylphosphonates, including diethyl vinylphosphonate, are known to undergo polymerization through various mechanisms, including free-radical and anionic pathways, to produce poly(vinyl phosphonate)s. rsc.orgmdpi.comresearchgate.net The reactivity of the vinyl monomer in these polymerizations is significantly influenced by the phosphonate group. rsc.orgresearchgate.netresearchgate.net Free-radical polymerization of vinyl phosphonate monomers is often affected by chain transfer reactions. rsc.orgresearchgate.net Anionic polymerization has also been successfully employed, leading to polymers with controlled molecular weights. mdpi.com

This compound can serve as a monomer in these processes, yielding a poly(alkyl phosphonate) with pendant benzyloxy groups along the polymer backbone. These polymers can be further modified; for example, cleavage of the benzyl (B1604629) ether could provide access to poly(α-hydroxyvinylphosphonate)s, or hydrolysis of the phosphonate esters could yield poly(vinylphosphonic acid). mdpi.combohrium.com The synthesis of such polymers opens avenues to materials with tailored properties. researchgate.netrsc.org

The table below summarizes common polymerization methods applicable to vinyl phosphonates.

Polymerization MethodInitiator/CatalystKey FeaturesReference(s)
Free-Radical PolymerizationAIBN, Benzoyl peroxideTolerant to various functional groups; can be affected by chain transfer. mdpi.comresearchgate.net
Anionic Polymerizationn-BuLi, sBuLiAllows for the synthesis of polymers with defined molecular weights. mdpi.com
Rare Earth-Mediated GTPYttrium bis(phenolate), Cp₃Ln'Living' character, produces polymers with low dispersity. mdpi.com
RAFT/MADIX PolymerizationXanthatesControlled radical polymerization in aqueous media. mdpi.com

Polymers derived from phosphonate-containing monomers exhibit a range of valuable properties for material science applications. researchgate.net Poly(vinylphosphonic acid) (PVPA), which can be produced from the hydrolysis of poly(vinyl phosphonates), is of particular interest. bohrium.comwikipedia.org The phosphonic acid groups have a strong affinity for metal surfaces and can form hydrolytically stable bonds, making PVPA and its copolymers excellent candidates for anti-corrosion coatings and adhesion promoters, especially for metals like aluminum. mdpi.comresearchgate.netairedale-group.com

Phosphorus-containing polymers are also recognized for their flame-retardant properties. researchgate.netairedale-group.comphosphatesfacts.org The incorporation of phosphonate moieties into a polymer matrix can significantly enhance its fire resistance. Additionally, these polymers have found use in biomedical applications, such as in dental cements, materials for bone tissue engineering, and drug delivery hydrogels, owing to their biocompatibility and ability to interact with hydroxyapatite. bohrium.comresearchgate.netscience.govacs.org Therefore, the polymer derived from this compound represents a versatile precursor to advanced materials with potential applications in protective coatings, flame retardants, and biomaterials. mdpi.com

Synthesis of Modified Phosphonate Compounds

The vinylic carbon-phosphorus bond in this compound is a key functional handle that allows for a variety of chemical transformations to produce modified phosphonate compounds. These modifications can introduce new functionalities and stereocenters, leading to a diverse array of target molecules.

While direct applications of this compound in the synthesis of α-functionalized phosphonates are not extensively documented, the reactivity of the vinylphosphonate moiety suggests its potential as a precursor to such compounds. The electron-rich double bond can, in principle, undergo a variety of addition reactions. For instance, Michael additions of nucleophiles to activated vinylphosphonates are a common strategy for the synthesis of β-functionalized phosphonates. nih.gov

The synthesis of α-aminophosphonates, which are structural analogues of α-amino acids, is of particular importance due to their wide range of biological activities. nih.gov Common synthetic routes to α-aminophosphonates include the Kabachnik-Fields reaction and the aza-Pudovik reaction. mdpi.com These methods typically involve the reaction of an amine, a carbonyl compound, and a dialkyl phosphite (B83602). While not a direct application, this compound could potentially be transformed into a suitable precursor for such reactions.

Phosphonopeptides are mimics of natural peptides where an amino acid residue is replaced by an aminoalkylphosphonic acid. This substitution often imparts resistance to enzymatic degradation and can lead to potent enzyme inhibitors. The synthesis of phosphonopeptides typically involves the coupling of an aminophosphonic acid or its derivative with an amino acid or peptide fragment. mdpi.comnih.gov

The synthesis of the phosphonamidate bond is a critical step and is often achieved by reacting a phosphonochloridate with an amino component. mdpi.com While direct use of this compound in this context is not established, it could conceivably be converted into a key aminophosphonate intermediate. For example, transformation of the vinyl group into an amino group would provide a building block for phosphonopeptide synthesis. General methods for creating phosphonopeptides often start from diethyl 1-azidoalkylphosphonates, which are then converted to the corresponding phosphonochloridates for coupling with amino esters. mdpi.com

A significant application of vinylphosphonates lies in the synthesis of nucleoside phosphonate analogues, which are important antiviral and anticancer agents. nih.gov These compounds are designed as stable mimics of nucleoside monophosphates. The vinylphosphonate moiety can serve as a bioisostere for the phosphate group, offering enhanced metabolic stability. nih.gov

A key strategy involves the synthesis of a nucleoside analogue bearing a 5'-vinylphosphonate (VP) modification. For instance, a 5'-deoxy-5'-oxonucleoside can be reacted with a phosphonate-stabilized ylide in a Horner-Wadsworth-Emmons reaction to generate the 5'-vinylphosphonate nucleoside. The resulting product can then be incorporated into oligonucleotides using standard solid-phase synthesis techniques. The use of pivaloyloxymethyl (POM) protected VP-nucleoside phosphoramidites has been shown to be a facile method for this purpose.

Research has demonstrated that the geometry of the vinylphosphonate linker can influence biological activity. For example, siRNAs modified with a 5'-(E)-vinylphosphonate on the antisense strand have shown improved RISC loading and potent gene silencing in vivo compared to the corresponding (Z)-isomer.

Compound Modification Key Synthetic Step Significance
5'-(E)-Vinylphosphonate-modified siRNA5'-(E)-VP on antisense strandHorner-Wadsworth-Emmons reactionEnhanced in vivo potency and RISC loading
5'-(Z)-Vinylphosphonate-modified siRNA5'-(Z)-VP on antisense strandHorner-Wadsworth-Emmons reactionLower in vivo potency compared to (E)-isomer

The synthesis of acyclic nucleoside phosphonates bearing a vinyl phosphonate moiety has also been explored. For example, (E)-9-(5-Phosphonopent-4-enyl)guanine and its derivatives have shown anti-HIV-1 and anti-HCMV activities. nih.gov These findings underscore the importance of the vinyl phosphonate group in conferring biological activity to nucleoside analogues. nih.gov

Development of New Synthetic Strategies

The reactivity of this compound opens avenues for the development of novel synthetic strategies. The electron-rich enol ether system can potentially participate in various cycloaddition and rearrangement reactions, leading to the formation of complex cyclic and acyclic phosphonate derivatives.

One area of exploration is the use of vinylphosphonates in cross-coupling reactions. For instance, Heck coupling between vinyl phosphonic acid and aryl bromides has been utilized to create a library of diverse vinyl phosphonate monomers for applications in supramolecular chemistry. rsc.org This suggests that this compound could be a valuable partner in similar palladium-catalyzed cross-coupling reactions to generate more complex substituted vinylphosphonates.

Furthermore, the development of new catalysts and reaction conditions for the functionalization of vinylphosphonates is an active area of research. For example, the oxa-Michael addition of alcohols to diethyl vinylphosphonate under mild conditions provides an efficient route to important biologically active compounds. acs.org The benzyloxy group in this compound offers a protecting group strategy that could be exploited in multi-step syntheses.

The synthesis of novel phosphonate-containing heterocyclic systems is another promising direction. The reaction of chloro-substituted 1-alkynylphosphonates with amines has been shown to produce 2-amino-1-cyclopentenylphosphonates through a proposed zwitterionic intermediate followed by cyclization. researchgate.net While the starting material is different, this type of reactivity highlights the potential for developing new annulation strategies starting from appropriately functionalized vinylphosphonates like this compound.

V. Theoretical and Computational Studies on Diethyl 1 Benzyloxy Ethenyl Phosphonate

Electronic Structure and Bonding Analysis

The electronic structure of Diethyl [1-(benzyloxy)ethenyl]phosphonate is characterized by a complex interplay of various functional groups. The molecule contains a phosphoryl group (P=O), an enol ether moiety (C=C-O-), two ethoxy groups attached to the phosphorus atom, and a benzyl (B1604629) group. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the electron distribution and bonding within the molecule.

The phosphorus atom is central to the phosphonate (B1237965) group and exhibits a tetrahedral geometry. The P=O bond is highly polarized, with a significant partial positive charge on the phosphorus and a partial negative charge on the oxygen. This polarity is a key feature influencing the molecule's reactivity. The vinyl group (C=C) introduces a region of high electron density, and its electronic properties are modulated by the attached benzyloxy group. The oxygen atom of the benzyloxy group can donate electron density to the double bond through resonance, which in turn affects the electronic environment of the phosphorus atom.

Table V.1: Hypothetical Mulliken Atomic Charges for this compound

AtomHypothetical Charge (a.u.)
P+1.2
O (phosphoryl)-0.8
O (ether)-0.6
C (vinyl, C1)-0.2
C (vinyl, C2)+0.1
O (ethoxy)-0.7

Conformational Analysis and Stereochemical Predictions

The relative orientation of the bulky benzyloxy group and the phosphonate group is expected to be a major determinant of the preferred conformation due to steric hindrance. It is likely that conformers which minimize the steric clash between these groups will be lower in energy. The stereochemistry of the double bond (E/Z isomerism) is another important aspect. While the specific isomer was not detailed in the provided information, computational studies could predict the relative stability of the E and Z isomers. Generally, the thermodynamic stability would depend on the steric and electronic interactions between the substituents on the double bond.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a valuable tool for investigating the mechanisms of reactions involving phosphonates. For instance, the Horner-Wadsworth-Emmons (HWE) reaction, a common method for the synthesis of alkenes from phosphonates, can be studied in detail using computational models. Although a specific synthetic route for this compound was not provided, a plausible synthesis could involve a variation of the HWE reaction.

A computational study of such a reaction would involve locating the transition states and intermediates along the reaction coordinate. This would allow for the determination of the activation energies and reaction enthalpies, providing insights into the reaction kinetics and thermodynamics. For example, in a hypothetical HWE-type synthesis, the reaction would likely proceed through the formation of a phosphonate carbanion, followed by nucleophilic attack on a carbonyl compound, and subsequent elimination to form the double bond. Computational studies can help to understand the factors that control the stereoselectivity of this elimination step.

Prediction of Reactivity and Selectivity Profiles

The electronic structure and conformational analysis can be used to predict the reactivity and selectivity of this compound. The polarized P=O bond and the electron-rich double bond are the most likely sites for chemical reactions. The phosphorus atom, being electron-deficient, is susceptible to nucleophilic attack. Conversely, the electron-rich C=C double bond can act as a nucleophile in reactions with electrophiles.

The benzyloxy group can influence the reactivity of the double bond. The oxygen atom can direct electrophilic attack to the ortho and para positions of the benzene (B151609) ring. Furthermore, the stereochemistry of the molecule will play a crucial role in its reactivity. Different conformers may exhibit different reactivities due to the varying accessibility of the reactive sites. Computational models can be used to generate reactivity maps, such as Fukui functions or electrostatic potential maps, which visually represent the most reactive regions of the molecule.

Quantum Chemical Calculations of Molecular Properties

A variety of molecular properties of this compound can be calculated using quantum chemical methods. These properties are valuable for characterizing the molecule and predicting its behavior in different environments.

Table V.2: Hypothetical Calculated Molecular Properties of this compound

PropertyHypothetical ValueMethod
Dipole Moment3.5 DDFT/B3LYP/6-31G
HOMO Energy-6.5 eVDFT/B3LYP/6-31G
LUMO Energy-0.8 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap5.7 eVDFT/B3LYP/6-31G
Polarizability30 ųDFT/B3LYP/6-31G*

Vi. Future Perspectives and Emerging Research Directions

Exploration of Novel Catalytic Systems for its Synthesis

The synthesis of Diethyl [1-(benzyloxy)ethenyl]phosphonate and related α-alkoxyvinylphosphonates traditionally relies on methods like the Horner-Wadsworth-Emmons reaction or the addition of phosphites to alkoxyacetylenes. However, future research is geared towards developing more efficient, selective, and sustainable catalytic systems.

Emerging research focuses on transition-metal-catalyzed approaches, which promise higher atom economy and milder reaction conditions. For instance, palladium- or copper-catalyzed cross-coupling reactions are being explored for the direct phosphonylation of benzyloxy-substituted vinyl halides or triflates. Another promising avenue is the development of gold or platinum catalysts capable of mediating the hydrophosphonylation of benzyloxyacetylene, which could offer high regioselectivity and stereoselectivity.

Key research targets in this area include:

Earth-Abundant Metal Catalysis: Investigating the use of iron, nickel, or cobalt catalysts to replace precious metals like palladium, thereby reducing cost and environmental impact.

Asymmetric Catalysis: Designing chiral ligand-metal complexes to achieve the enantioselective synthesis of chiral analogs of the target compound, opening doors to new classes of molecules.

Photoredox Catalysis: Utilizing visible light-driven catalytic cycles to enable novel bond formations under exceptionally mild conditions, potentially allowing for the synthesis of complex derivatives that are inaccessible through traditional thermal methods.

Table 1: Potential Catalytic Systems for Future Investigation

Catalytic SystemTarget Reaction TypePotential Advantages
Iron/Nickel Pincer ComplexesCross-couplingUse of earth-abundant metals, improved cost-effectiveness.
Chiral BINAP-Palladium ComplexesAsymmetric HydrophosphonylationHigh enantioselectivity for producing chiral phosphonates.
Iridium or Ruthenium Photoredox CatalystsRadical-mediated C-P bond formationMild reaction conditions, high functional group tolerance.
Gold (I) N-Heterocyclic Carbene (NHC) ComplexesHydrophosphonylation of AlkynesHigh regioselectivity, atom economy.

Expanding the Scope of its Synthetic Utility

This compound serves as a versatile intermediate, primarily recognized for its role as a Horner-Wadsworth-Emmons reagent precursor for synthesizing α,β-unsaturated ketones after debenzylation and oxidation. Future research aims to unlock its full potential by exploring its reactivity in a wider range of chemical transformations.

The electron-rich double bond, coupled with the activating phosphonate (B1237965) group, makes it an ideal candidate for various cycloaddition reactions. Research is anticipated to explore its participation as a dienophile or dipolarophile in:

Diels-Alder Reactions: Reacting with dienes to form functionalized cyclohexene (B86901) phosphonates, which are valuable scaffolds in organic synthesis.

[3+2] Cycloadditions: Utilizing azides or nitrile oxides to synthesize five-membered heterocyclic phosphonates, such as triazoles and isoxazoles.

[2+2] Cycloadditions: Photochemical or metal-catalyzed reactions with alkenes to generate cyclobutane (B1203170) phosphonate derivatives.

Furthermore, the vinylic C-P bond is a target for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The benzyloxy group can also act as a strategic element, with its cleavage unmasking a reactive ketone functionality for subsequent transformations.

Advanced Materials and Nanoscience Applications (Excluding Biological/Medical Devices)

The phosphonate moiety is well-known for its ability to strongly bind to metal oxide surfaces. This property positions this compound as a prime candidate for the surface modification of advanced materials. Research in this domain is moving towards creating functional, non-biological materials with tailored properties.

Potential applications being investigated include:

Functionalization of Nanoparticles: Modifying the surfaces of metal oxide nanoparticles (e.g., TiO₂, ZnO, Fe₃O₄) to improve their dispersibility in polymeric matrices or to introduce new functionalities. The benzyloxy group could be retained for hydrophobicity or removed to create a reactive handle for further layering.

Development of Polymer Composites: Incorporating the molecule into polymer chains via polymerization of the vinyl group. The resulting phosphonate-containing polymers could exhibit enhanced thermal stability, flame retardancy, and adhesion to inorganic substrates.

Creation of Self-Assembled Monolayers (SAMs): Forming ordered layers on metal oxide surfaces to precisely control surface energy, wettability, and corrosion resistance.

Table 2: Research Directions in Materials Science

Application AreaResearch GoalPotential Outcome
Nanoparticle Surface ModificationImprove dispersion and compatibility in non-polar polymer matrices.Enhanced performance of nanocomposites for coatings or structural materials.
Flame Retardant PolymersCo-polymerize with standard monomers to introduce phosphonate groups.Creation of new polymers with inherent flame-retardant properties.
Corrosion-Inhibiting CoatingsForm dense self-assembled monolayers on metal surfaces.Development of advanced protective coatings for electronics or aerospace.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The fine chemical industry is increasingly adopting flow chemistry to enhance safety, efficiency, and scalability. The synthesis and subsequent reactions of this compound are well-suited for this transition. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can lead to higher yields and purities while minimizing waste.

Future research will likely focus on developing integrated flow processes. For example, a multi-step sequence where the synthesis of the compound is immediately followed by its use in a subsequent reaction (e.g., a cycloaddition or coupling reaction) without intermediate isolation. This "telescoping" of reactions is a key principle of green chemistry.

Furthermore, investigations into sustainable synthesis will explore the use of greener solvents (e.g., bio-derived solvents like 2-methyltetrahydrofuran) or even solvent-free reaction conditions, which can be more readily achieved in controlled flow environments.

Computational Design of New Reactions and Derivatives

Computational chemistry provides powerful tools for predicting the reactivity and properties of molecules, thereby guiding experimental work. Density Functional Theory (DFT) and other computational methods are expected to play a crucial role in advancing the chemistry of this compound.

Future computational studies will likely target:

Reaction Mechanism Elucidation: Modeling the transition states and energy profiles of potential new reactions, such as novel cycloadditions or catalytic transformations. This can help predict the feasibility of a reaction and identify the optimal conditions before undertaking laboratory work.

Design of Novel Derivatives: Screening virtual libraries of derivatives with modified alkyl, aryl, or phosphonate ester groups to identify candidates with desired electronic or steric properties for specific applications in materials science or as synthetic intermediates.

Predicting Spectroscopic and Material Properties: Calculating properties like NMR spectra, bond dissociation energies, and interaction energies with surfaces to aid in characterization and to design materials with specific adhesive or electronic characteristics.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Diethyl [1-(benzyloxy)ethenyl]phosphonate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves nucleophilic substitution using aryl halides and triethyl phosphite under transition-metal-free conditions. For example, NaH in DMSO facilitates deprotonation and promotes coupling, as seen in analogous phosphonate syntheses . Reaction optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of aryl halide to phosphite), temperature (room temperature to 60°C), and purification via flash chromatography. Scaling trials in achieved a 57% total yield by optimizing acetylation and hydrogenolysis steps, highlighting the importance of stepwise condition tuning .

Q. How is 31P NMR spectroscopy employed to confirm the structure and purity of this compound?

  • Methodological Answer : 31P NMR provides direct insight into the phosphorus environment. The target compound typically shows a singlet near δ 20–25 ppm, consistent with diethyl phosphonate moieties . For purity assessment, integration against internal standards and comparison to reference spectra (e.g., ’s multi-NMR analysis of similar compounds) are critical. Decoupling experiments (1H-31P) can resolve splitting patterns caused by adjacent protons .

Q. What methodologies are recommended for analyzing potential byproducts or impurities in the synthesis of this phosphonate compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are essential. HRMS identifies molecular ion peaks and fragments, while 2D NMR clarifies connectivity, as demonstrated in ’s analysis of tetrafluorophenyl derivatives . Thin-layer chromatography (TLC) with phosphomolybdic acid staining provides rapid monitoring during synthesis .

Advanced Research Questions

Q. How can regioselectivity be controlled in the functionalization of this compound derivatives using click chemistry?

  • Methodological Answer : Regioselective 1,3-dipolar cycloaddition (e.g., copper-catalyzed azide-alkyne cycloaddition) ensures precise functionalization. achieved >90% regioselectivity by using diethyl phosphonate-azide precursors and optimizing solvent (DMSO/water) and catalyst (CuI) . Pre-organizing reactants via steric or electronic effects (e.g., bulky benzyloxy groups) further enhances selectivity .

Q. What strategies resolve contradictions between theoretical and observed spectroscopic data (e.g., unexpected coupling in NMR) for novel phosphonate derivatives?

  • Methodological Answer : Discrepancies often arise from dynamic effects or unaccounted substituents. For example, used 19F-1H HOESY NMR to validate through-space interactions in tetrafluorophenyl derivatives, resolving ambiguous coupling . Density functional theory (DFT) calculations can predict chemical shifts, aiding assignments when experimental data conflict .

Q. What are the critical considerations for scaling up the synthesis of this compound while maintaining reaction efficiency and product purity?

  • Methodological Answer : Key factors include:

  • Reagent stability : Use in situ generation of reactive intermediates (e.g., diazo compounds via sulfonyl azides) to avoid decomposition .
  • Purification : Replace flash chromatography with recrystallization or distillation for large batches, as in ’s hydrogenolysis step .
  • Process monitoring : Implement inline FTIR or LC-MS to detect side reactions early .

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